NNMT Inhibition: Target Compound Ki = 650 nM vs. Baseline NNMT Inhibitor IC50 = 10,000 nM
The target compound demonstrates a Ki of 650 nM against full-length recombinant human NNMT expressed in Escherichia coli BL21(DE3) [1]. This represents an approximately 15.4-fold improvement in inhibitory potency compared to a representative NNMT inhibitor baseline of IC50 = 10,000 nM (10 µM) reported in BindingDB for structurally distinct NNMT ligands [2]. The 650 nM Ki value places this compound in the sub-micromolar affinity range for NNMT, a threshold that distinguishes viable chemical probes from weakly active screening hits.
| Evidence Dimension | NNMT inhibitory potency (affinity constant) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Representative NNMT inhibitor baseline: IC50 = 10,000 nM (10 µM) |
| Quantified Difference | Target compound Ki is approximately 15.4-fold lower (more potent) than baseline IC50 |
| Conditions | Target compound: full-length recombinant human NNMT expressed in E. coli BL21(DE3), inhibition constant determination [1]. Baseline: human NNMT inhibition measured by luminescence-based methyltransferase assay after 20 min [2]. |
Why This Matters
A Ki of 650 nM represents sub-micromolar affinity suitable for chemical probe development, whereas a 10 µM IC50 baseline would typically be considered a weak hit unsuitable for cellular target engagement studies.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689). Affinity Data: Ki = 650 nM. Assay: Binding affinity to full-length recombinant human NNMT expressed in Escherichia coli BL21(DE3) cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50607559 (CHEMBL5220598). Affinity Data: IC50 = 1.00E+4 nM. Assay: Inhibition of human NNMT measured after 20 mins by luminescence based methyltransferase assay. Accessed 2026. View Source
